![molecular formula C15H19Cl2NO2S B4735709 (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride](/img/structure/B4735709.png)
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
Overview
Description
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as AEBSF, is a serine protease inhibitor widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is commonly used in the study of proteases, enzymes that break down proteins, and their role in various biological processes.
Mechanism of Action
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride works by binding to the active site of serine proteases, preventing them from cleaving their target proteins. It does this by forming a covalent bond with the serine residue in the active site of the protease, thus irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can have various biochemical and physiological effects, depending on the specific protease and its role in the biological process being studied.
Advantages and Limitations for Lab Experiments
One advantage of using (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride as a serine protease inhibitor is its broad specificity, as it can inhibit a wide range of proteases. This makes it useful in studying the role of proteases in various biological processes. However, one limitation of (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is its irreversible inhibition of proteases, which can make it difficult to study the effects of protease activity over time.
Future Directions
Future research on (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride could focus on its potential use in the treatment of various diseases, such as cancer and inflammation, where proteases play a role. Additionally, further studies could investigate the specificity of (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride for different types of proteases, as well as its potential interactions with other proteins and molecules in biological systems.
Scientific Research Applications
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases in biological samples, such as cell lysates and tissue extracts, to study their role in various biological processes. (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also used in the purification of proteins, as it can prevent proteases from degrading the target protein during the purification process.
properties
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S.ClH/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13;/h4-8,17H,3,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFICZSZCMKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.